Home > Products > Screening Compounds P40561 > 3-Benzyl-6-bromo-2-methoxy-7-methylquinoline
3-Benzyl-6-bromo-2-methoxy-7-methylquinoline - 918518-91-9

3-Benzyl-6-bromo-2-methoxy-7-methylquinoline

Catalog Number: EVT-12746614
CAS Number: 918518-91-9
Molecular Formula: C18H16BrNO
Molecular Weight: 342.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Benzyl-6-bromo-2-methoxy-7-methylquinoline is a quinoline derivative notable for its role as an intermediate in the synthesis of bedaquiline, an important drug used in the treatment of multidrug-resistant tuberculosis. This compound is characterized by its complex molecular structure, which includes a bromine atom, a methoxy group, and a benzyl substituent, contributing to its biological activity and potential therapeutic applications.

Source and Classification

The compound is classified under quinolines, which are bicyclic aromatic compounds containing a fused benzene and pyridine ring. Quinolines are significant in medicinal chemistry due to their diverse biological activities, including antibacterial and antitumor properties. The synthesis of 3-benzyl-6-bromo-2-methoxy-7-methylquinoline has been explored using various methods, particularly focusing on improving yield and efficiency through continuous flow chemistry techniques .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-benzyl-6-bromo-2-methoxy-7-methylquinoline generally involves several key steps:

  1. Formation of Intermediate Compounds: The initial step includes the synthesis of 3-benzyl-6-bromo-2-chloroquinoline through a series of reactions involving amidation and cyclization processes. For instance, N-(4-bromophenyl)-3-phenylpropanamide undergoes formylation and cyclization via the Vilsmeier-Haack reaction to yield the chloroquinoline intermediate .
  2. Methoxylation Reaction: The chloroquinoline intermediate is then subjected to methoxylation using sodium methoxide in methanol under reflux conditions. This step is crucial for introducing the methoxy group into the quinoline structure .
  3. Continuous Flow Techniques: Recent advancements have demonstrated the use of continuous flow technology to enhance reaction efficiency. This method allows for better control over reaction conditions, leading to improved yields and reduced reaction times compared to traditional batch processes .

Technical Parameters

  • Reaction Conditions: Typical conditions include heating under reflux with solvents such as methanol or dimethyl sulfoxide.
  • Yields: The synthesis can achieve yields of up to 89%, depending on the specific conditions employed during the methoxylation step .
Molecular Structure Analysis

Structure and Data

The molecular formula of 3-benzyl-6-bromo-2-methoxy-7-methylquinoline is C17H16BrNC_{17}H_{16}BrN with a molecular weight of approximately 328.2 g/mol. The structural representation highlights key functional groups:

  • Bromine (Br): A halogen substituent that influences the compound's reactivity.
  • Methoxy Group (-OCH₃): Enhances solubility and biological activity.
  • Benzyl Group (-C₆H₅CH₂-): Contributes to hydrophobic interactions in biological systems.

Spectroscopic data confirm the structural integrity:

  • Nuclear Magnetic Resonance Spectroscopy (NMR): Provides insights into hydrogen environments within the molecule, aiding in confirming its structure .
Chemical Reactions Analysis

Reactions and Technical Details

3-Benzyl-6-bromo-2-methoxy-7-methylquinoline can undergo various chemical reactions typical for quinoline derivatives:

  1. Electrophilic Substitution: The presence of electron-rich aromatic rings allows for electrophilic aromatic substitution reactions.
  2. Reduction Reactions: The compound can be reduced to yield corresponding amines or other derivatives.
  3. Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, expanding its utility in organic synthesis .
Mechanism of Action

Process and Data

The mechanism of action for 3-benzyl-6-bromo-2-methoxy-7-methylquinoline primarily relates to its role as an intermediate in synthesizing bedaquiline. Bedaquiline targets ATP synthase in Mycobacterium tuberculosis, disrupting energy production within bacterial cells. This mechanism underlines its effectiveness against multidrug-resistant strains of tuberculosis.

Data Insights

Research indicates that compounds with similar structures exhibit significant antibacterial properties, making them valuable in developing new antibiotics .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as an off-white solid.
  • Melting Point: Reported melting point ranges from 83°C to 85°C, indicating stability under standard laboratory conditions .

Chemical Properties

  1. Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide.
  2. Stability: Generally stable under ambient conditions but sensitive to strong acids or bases.
Applications

Scientific Uses

3-Benzyl-6-bromo-2-methoxy-7-methylquinoline serves primarily as an intermediate in synthesizing bedaquiline, which is crucial for treating multidrug-resistant tuberculosis. Beyond this application, quinoline derivatives are explored for their potential in various therapeutic areas, including:

  • Antimicrobial agents
  • Anticancer drugs
  • Anti-inflammatory compounds

The ongoing research into quinolines continues to reveal their versatility and importance in drug development .

Introduction to Quinoline-Based Therapeutics

Historical Significance of Quinoline Scaffolds in Medicinal Chemistry

The quinoline heterocycle—a benzene ring fused with pyridine—stands as a cornerstone of medicinal chemistry, with therapeutic applications spanning centuries. Early isolation of natural alkaloids like quinine (from Cinchona bark) provided the first effective antimalarial treatment, revolutionizing tropical medicine in the 17th century [7]. This historical precedent highlighted quinoline’s unique bioactivity, spurring systematic exploration of its synthetic derivatives. The 20th century witnessed landmark developments including the introduction of chloroquine and mefloquine, which dominated antimalarial therapy for decades [7]. Crucially, these drugs demonstrated that subtle modifications to the quinoline core (e.g., chloro, aminoalkyl, or trifluoromethyl substitutions) profoundly altered pharmacological profiles—establishing quinoline as a versatile "privileged scaffold" for rational drug design [7].

Contemporary research leverages quinoline’s synthetic flexibility to address emerging therapeutic challenges. Bedaquiline (a 6-methoxy-2-naphthylquinoline derivative), approved in 2012 for multidrug-resistant tuberculosis (MDR-TB), exemplifies this evolution. Its mechanism—inhibiting mycobacterial ATP synthase—differs radically from classical quinoline antimalarials, underscoring the scaffold’s adaptability to novel targets [4]. Similarly, 3-Benzyl-6-bromo-2-methoxyquinoline (BBMQ) emerged as a pivotal intermediate in synthesizing bedaquiline analogues, demonstrating how strategic multisubstitution unlocks new therapeutic avenues against intractable pathogens [4].

Table 1: Key Historical Milestones in Quinoline-Based Drug Development

CompoundSubstituentsTherapeutic ClassSignificance
Quinine6'-Methoxy, vinyl at 4AntimalarialFirst natural alkaloid for malaria treatment (17th c.)
Chloroquine7-Chloro, diethylaminopentyl at 4AntimalarialSynthetic gold standard (1940s–2000s)
Bedaquiline6-Methoxy, naphthyl, dimethylaminoAnti-tubercularFirst new TB drug in 40 years (2012)
BBMQ (Intermediate)3-Benzyl, 6-bromo, 2-methoxyAnti-TB intermediateKey synthon for diarylquinolines [4]

Role of Multisubstituted Quinolines in Targeting Drug-Resistant Pathogens

Multidrug resistance in bacteria, mycobacteria, and parasites necessitates compounds with novel mechanisms and enhanced target affinity. Multisubstituted quinolines—featuring three or more strategically positioned functional groups—address this by enabling precise steric and electronic interactions with resistant pathogen targets. 3-Benzyl-6-bromo-2-methoxyquinoline exemplifies this paradigm, serving as a critical precursor in the synthesis of bedaquiline [4]. Each substituent plays a distinct role:

  • 6-Bromo: Provides a site for nucleophilic aromatic substitution (SNAr), facilitating coupling with aryl/heteroaryl boronic acids via Suzuki-Miyaura cross-coupling—a pivotal step in constructing bedaquiline’s diarylquinoline core [4].
  • 2-Methoxy: Enhances electron density on the quinoline ring, improving stability and influencing π-stacking interactions with hydrophobic enzyme pockets [4] [6].
  • 3-Benzyl: Introduces steric bulk that may disrupt efflux pump recognition, a common resistance mechanism in mycobacteria [4] [6].

Recent studies reveal that brominated methoxyquinolines (e.g., 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline) exhibit potent antiproliferative effects against cancer cell lines (IC₅₀ = 5.45–9.6 μg/mL) via topoisomerase I inhibition—a mechanism exploitable against drug-resistant tumors [6]. Similarly, 7-aminoquinoline-5,8-diones demonstrate selective cytotoxicity in NQO1-overexpressing cancer cells by exploiting tumor-specific redox cycling [2]. This illustrates how multisubstitution tailors quinolines for "targeted activation" against resistant diseases.

Table 2: Impact of Quinoline Substituents on Bioactivity Against Resistant Pathogens

Substituent PositionFunctional GroupBiological ImpactExample Compound
6-BromoHalogenEnables cross-coupling; enhances electrophilicity3-Benzyl-6-bromo-2-methoxyquinoline [4]
2-AlkoxyMethoxyModulates electron density; improves metabolic stabilityBedaquiline
3-ArylalkylBenzylDisrupts efflux; enhances lipophilicity & target bindingLavendamycin analogs [2]
7-Amino/acetamidoAminoPromotes NQO1-mediated bioreduction in cancer cellsQuinoline-5,8-diones [2]

Positional Isomerism and Functional Group Impact on Bioactivity

The bioactivity of quinoline derivatives exhibits profound dependence on both the identity and position of substituents—a consequence of electronic modulation, steric constraints, and hydrogen-bonding capacity. 3-Benzyl-6-bromo-2-methoxyquinoline illustrates this principle:

  • Positional Sensitivity of Bromine: Bromination at C-6 (vs. C-5 or C-7) in BBMQ optimizes reactivity for Suzuki coupling due to balanced electronic effects (moderate activation by the methoxy group at C-2) and reduced steric hindrance compared to C-8 [4] [6]. Shifting bromine to C-5 (as in 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline) transforms bioactivity, conferring topoisomerase I inhibition (IC₅₀ < 10 μg/mL) and antimigratory effects in HT29 cancer cells [6].
  • Electronic Effects of 2-Methoxy: The electron-donating methoxy group at C-2 increases electron density at C-4 (γ-position), enhancing susceptibility to nucleophilic attack and stabilizing radical intermediates during enzymatic reduction. Conversely, 2-chloro analogs (e.g., 7-acetamido-2-chloro-quinoline-5,8-dione) exhibit lower reduction potentials (E₁/₂ ≈ −1.08 to −1.18 V), correlating with altered NQO1 substrate efficiency [2].
  • Benzyl Group Conformation: Benzyl at C-3 adopts a quasi-axial orientation, projecting into hydrophobic enzyme cavities. Molecular dynamics simulations confirm that C-3 benzyl/aryl substituents contribute −7.2 to −9.8 kcal/mol binding energy to topoisomerase I via van der Waals contacts [6]. Replacing benzyl with smaller groups (e.g., methyl) diminishes this interaction, reducing potency.

Microwave-assisted Suzuki-Miyaura couplings now enable rapid diversification of the quinoline core at C-2 and C-6 positions. For example, coupling 2-chloro-7-acetamido-8-benzyloxyquinoline with pyridinyl boronic acids yields 7-amino-2-(2-pyridinyl)quinoline-5,8-dione—a potent cytotoxin selective for NQO1+ breast cancer cells [2]. This underscores how positional isomerism guides target engagement.

Table 3: Structure-Activity Relationships (SAR) in Multisubstituted Quinolines

Structural FeaturePharmacological ConsequenceMechanistic Insight
C-6 Bromine + C-2 MethoxyOptimized cross-coupling efficiency & metabolic stabilityBalances electronic activation and steric accessibility [4]
C-3 Benzyl (vs. C-4 Benzyl)Enhanced topoisomerase I inhibitionFills hydrophobic pocket; ΔG binding = −9.8 kcal/mol [6]
7-Amino (vs. 7-Acetamido)Improved NQO1 substrate efficiencyFacilitates 2-electron reduction to cytotoxic hydroquinone [2]
8-Hydroxy + 6-BromoApoptosis induction in HeLa/C6 cellsChelates metals; generates ROS via redox cycling [6]

Properties

CAS Number

918518-91-9

Product Name

3-Benzyl-6-bromo-2-methoxy-7-methylquinoline

IUPAC Name

3-benzyl-6-bromo-2-methoxy-7-methylquinoline

Molecular Formula

C18H16BrNO

Molecular Weight

342.2 g/mol

InChI

InChI=1S/C18H16BrNO/c1-12-8-17-14(11-16(12)19)10-15(18(20-17)21-2)9-13-6-4-3-5-7-13/h3-8,10-11H,9H2,1-2H3

InChI Key

HCKCQPVNTZTPHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1Br)CC3=CC=CC=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.